molecular formula C7H13NO5S B3114521 (4-Methoxy-1 CAS No. 201996-71-6

(4-Methoxy-1

Cat. No.: B3114521
CAS No.: 201996-71-6
M. Wt: 223.25 g/mol
InChI Key: YAJFFFKVZOWLMX-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthol is an organic compound belonging to the naphthol family. It is characterized by a methoxy group (-OCH3) attached to the first carbon of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method includes the oxidative coupling of 4-methoxy-1-naphthol on promoted platinum catalysts, which can yield products like 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol .

Industrial Production Methods

In industrial settings, the synthesis of 4-methoxy-1-naphthol often involves large-scale methylation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 4-methoxy-1-naphthol for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-naphthol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthoquinones, hydroxy derivatives, and substituted naphthalenes, which have significant applications in organic synthesis and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various synthetic and industrial applications .

Biological Activity

The compound 4-Methoxy-1, often referred to in various contexts, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

4-Methoxy-1 is characterized by a methoxy group attached to a benzene ring, influencing its solubility and reactivity. The presence of the methoxy group enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research has demonstrated that 4-Methoxy-1 exhibits significant antimicrobial properties against various pathogens.

Pathogen Type Activity Reference
Gram-positive bacteriaStrong inhibition
FungiEffective against selected strains
VirusesAntiviral activity noted

In a study evaluating the effects of methoxy-substituted compounds, it was found that 4-Methoxy-1 showed considerable activity against both Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent.

Anticancer Properties

4-Methoxy-1 has also been investigated for its anticancer effects. Recent studies have shown promising results in various cancer cell lines.

Case Study: Breast Cancer

A series of metal complexes derived from 4-Methoxy-1 demonstrated significant antiproliferative effects on triple-negative breast cancer cells (MDA-MB-231). The complexes were able to reduce cell viability effectively, showcasing their potential as anticancer agents.

Compound Cell Line IC50 (µM) Effectiveness
L3MX Complex (Au)MDA-MB-2315.0High
L3MX Complex (Cu)A2780 (Ovarian)7.5Moderate

These findings suggest that modifications to the structure of 4-Methoxy-1 can enhance its anticancer efficacy, particularly against aggressive cancer types.

Anti-Inflammatory Activity

The anti-inflammatory properties of 4-Methoxy-1 have been documented in various studies. It has been shown to inhibit inflammatory mediators and reduce edema in animal models.

The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 4-Methoxy-1 and its biological targets. These studies indicate that the compound binds effectively to active sites involved in disease pathways, enhancing our understanding of its pharmacological profile.

Properties

IUPAC Name

2-[(4-methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c1-13-6-4-14(11,12)3-5(6)8-2-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFFFKVZOWLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)CC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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